molecular formula C20H15Cl2FN2O2 B2653164 1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941904-50-3

1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2653164
CAS No.: 941904-50-3
M. Wt: 405.25
InChI Key: IGAHTZNXJZYIFD-UHFFFAOYSA-N
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Description

Historical Development of Pyridine-Based Carboxamides

The pyridine scaffold has been a cornerstone of medicinal chemistry since the 19th century, with early derivatives like pyridine-3-carboxamide (nicotinamide) serving as precursors to coenzymes such as NAD+/NADH. The integration of carboxamide functionalities into dihydropyridine (DHP) systems emerged in the mid-20th century, driven by the discovery of calcium channel-blocking agents like nifedipine. The Hantzsch synthesis, first reported in 1882, laid the groundwork for 1,4-dihydropyridines, but the 1,2-dihydropyridine subclass—exemplified by the target compound—gained prominence later due to its unique redox stability and binding versatility.

Key advancements include:

  • 1980s : Development of 1,4-DHP calcium antagonists for cardiovascular diseases.
  • 2000s : Exploration of 1,2-DHP derivatives for antimicrobial and antitumor applications.
  • 2020s : Structural optimization of DHP carboxamides for improved target selectivity, as seen in antitubercular agents.

Classification and Position within Heterocyclic Chemistry

The target compound belongs to the 1,2-dihydropyridine subclass, characterized by a partially reduced pyridine ring with a ketone at C2 and a carboxamide at C3 (Table 1). Its classification within heterocycles is defined by:

Feature Description
Core structure Bicyclic system: 1,2-dihydropyridine fused to a carboxamide-linked aryl group.
Substituents - 2,4-Dichlorobenzyl at N1
- 3-Fluoro-4-methylphenyl at the carboxamide nitrogen.
Electron distribution Conjugated π-system stabilized by the carboxamide’s resonance.

This architecture places it within the broader family of N-aryl dihydropyridine carboxamides, which are distinguished by their ability to modulate enzymatic activity through hydrogen bonding and hydrophobic interactions.

Significance in Medicinal Chemistry Research

DHP carboxamides have garnered attention for their dual roles as enzyme inhibitors and receptor modulators. The target compound’s structural analogs demonstrate:

  • Antiviral activity : Dihydroxypyrimidine carboxamides inhibit HCMV terminase with IC~50~ values ≤1 μM.
  • Antitubercular effects : 1,4-DHP-3,5-dicarboxamides exhibit MIC~90~ = 3.12 μg/mL against M. tuberculosis.
  • Calcium channel modulation : Trifluoromethyl-substituted DHPs show vasodilatory effects at nanomolar concentrations.

The 2-oxo-1,2-DHP scaffold in the target compound enhances metabolic stability compared to 1,4-DHPs, as the ketone group reduces susceptibility to oxidative degradation.

Pharmacophoric Framework Analysis

The pharmacophore of 1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide comprises three critical regions (Figure 1):

  • Dihydropyridine core :

    • The 2-keto group participates in hydrogen bonding with catalytic residues (e.g., Asp/Glu in metalloenzymes).
    • The 1,2-dihydro state enables π-π stacking with aromatic amino acids.
  • Carboxamide linker :

    • Serves as a hydrogen bond donor/acceptor, enhancing affinity for ATP-binding pockets.
    • The N-3-fluoro-4-methylphenyl group introduces steric bulk, improving selectivity for hydrophobic binding cavities.
  • 2,4-Dichlorobenzyl substituent :

    • Chlorine atoms enhance lipophilicity (ClogP ≈ 4.2), favoring membrane penetration.
    • Ortho and para chloro groups restrict rotational freedom, stabilizing ligand-receptor complexes.

Structural comparisons :

  • Replacement of the 2-oxo group with a methyl ester (as in compound 13 ) reduces enzymatic inhibition by 10-fold.
  • Substituting the 3-fluoro-4-methylphenyl group with a smaller alkylamide (e.g., compound 15 ) diminishes antiviral activity, underscoring the aryl group’s role in target engagement.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FN2O2/c1-12-4-7-15(10-18(12)23)24-19(26)16-3-2-8-25(20(16)27)11-13-5-6-14(21)9-17(13)22/h2-10H,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAHTZNXJZYIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), mechanisms of action, and case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core substituted with various functional groups that influence its biological properties. The presence of the dichlorobenzyl and fluoromethylphenyl moieties is significant for its activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H16Cl2F N3O2
Molecular Weight396.25 g/mol

Antitumor Activity

Research has indicated that compounds similar to this dihydropyridine exhibit significant antitumor effects. For instance, derivatives have shown efficacy against various cancer cell lines such as Mia PaCa-2 and PANC-1. The mechanism often involves the inhibition of protein kinases which play crucial roles in cell proliferation and survival .

The compound's biological activity is primarily attributed to its interaction with specific molecular targets:

  • Protein Kinase Inhibition : Compounds in this class have been shown to modulate protein kinase activity, leading to altered cellular functions such as proliferation and apoptosis .
  • Receptor Modulation : The dihydropyridine structure can interact with various receptors, potentially influencing signaling pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the substituents on the dihydropyridine ring can significantly alter biological activity. For example:

  • Dichlorobenzyl Substitution : Enhances lipophilicity and may improve cellular uptake.
  • Fluoro Group : Influences electron density and can enhance binding affinity to target proteins.

Case Studies

A series of experimental studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound inhibited the growth of several cancer cell lines through apoptosis induction.
    • The IC50 values were determined, showing effectiveness in low micromolar concentrations.
  • In Vivo Studies :
    • Animal models treated with the compound exhibited reduced tumor sizes compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis in tumors.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations and Physicochemical Properties

Table 1: Substituent and Property Comparison
Compound Name (Identifier) R1 (Pyridine Substituent) R2 (Amide Substituent) Key Features
Target Compound 2,4-Dichlorobenzyl 3-Fluoro-4-methylphenyl High lipophilicity (Cl, F); planar conformation via π-conjugation
DM-11 () 2,4-Dimethyl-1H-pyrrole 4,6-Dimethyl-2-oxo-dihydropyridyl Methyl groups reduce lipophilicity; steric hindrance may limit interactions
N-(3-Bromo-2-methylphenyl)-... () H 3-Bromo-2-methylphenyl Bromine increases molecular weight; isostructural with Cl analog
D-14 () 3-(Trifluoromethyl)benzyl 4,6-Dimethyl-2-oxo-dihydropyridyl CF3 enhances electron-withdrawing effects; methyl groups improve stability

Structural and Conformational Analysis

  • Planar Conformation : The target compound and N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () exhibit near-planar geometries due to extended π-conjugation across the amide bridge. The dihedral angle between aromatic rings in the bromo analog is 8.38°, suggesting minimal steric distortion .
  • Tautomerism : Both the target compound and the bromo analog adopt the keto-amine tautomer (lactam form) over hydroxy-pyridine tautomers, stabilizing hydrogen-bonded dimers in crystal lattices .

Hydrogen Bonding and Crystal Packing

  • Intramolecular Interactions : The bromo analog forms centrosymmetric dimers via N–H⋯O hydrogen bonds (Table 2 in ), a feature likely shared by the target compound due to structural homology.

Implications for Drug Design

  • Lipophilicity : The 2,4-dichlorobenzyl group in the target compound may enhance membrane permeability over DM-11’s dimethylpyrrole .
  • Tautomeric Stability : The preference for lactam tautomers in these analogs suggests improved metabolic stability over hydroxy-pyridine forms, critical for oral bioavailability .

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